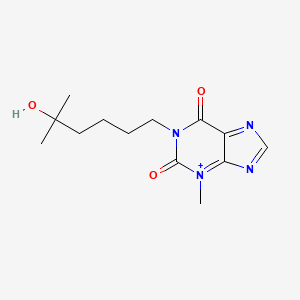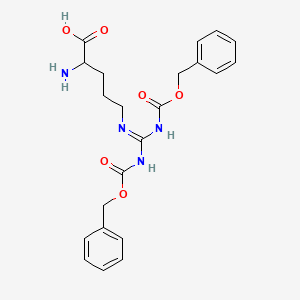
A 81-3138;Hwa138;hwa-138;hwa 138
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Albifylline involves the reaction of specific purine derivatives under controlled conditions. One common synthetic route includes the alkylation of the purine nucleus with appropriate alkyl halides, followed by hydroxylation and methylation steps . Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Albifylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Albifylline into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Albifylline molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cell membrane permeability and cytokine secretion.
Medicine: Explored for its potential to reduce acute lung injury and improve urine clearance in infections.
Mecanismo De Acción
Albifylline exerts its effects primarily by inhibiting cell membrane permeability and modulating cytokine secretion . It targets specific molecular pathways involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 .
Comparación Con Compuestos Similares
Albifylline is similar to other xanthine derivatives such as pentoxifylline and theophylline. it has unique properties that make it distinct:
Pentoxifylline: Both compounds inhibit cytokine production, but Albifylline has been shown to have a longer serum half-life and potentially lower toxicity.
Similar compounds include:
- Pentoxifylline
- Theophylline
- Caffeine
Propiedades
Fórmula molecular |
C13H19N4O3+ |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
1-(5-hydroxy-5-methylhexyl)-3-methylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C13H19N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3/q+1 |
Clave InChI |
PPGKWBDTKGPCLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCN1C(=O)C2=NC=NC2=[N+](C1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14791219.png)

![Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)



![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
![Tert-butyl 5-bromo-4-oxo-3-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate](/img/structure/B14791264.png)


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)

